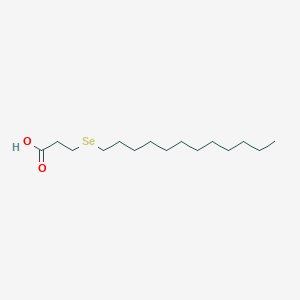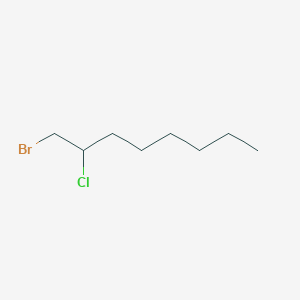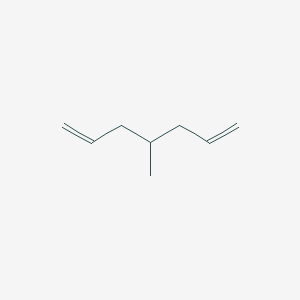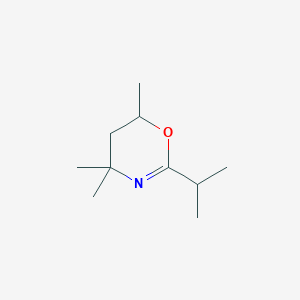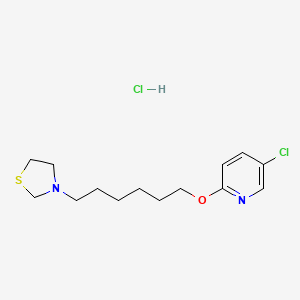
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound that features a thiazolidine ring substituted with a 6-(5-chloro-2-pyridyloxy)hexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Attachment of the 6-(5-chloro-2-pyridyloxy)hexyl Group: This step involves the reaction of the thiazolidine ring with a 6-(5-chloro-2-pyridyloxy)hexyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Thiazolidine Derivatives: Other thiazolidine derivatives may have similar structures but different substituents, leading to variations in activity and applications.
Pyridine Derivatives: Compounds with a pyridine ring and different substituents can also be compared to highlight the unique properties of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazolidine ring and the 6-(5-chloro-2-pyridyloxy)hexyl group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
40771-33-3 |
|---|---|
分子式 |
C14H22Cl2N2OS |
分子量 |
337.3 g/mol |
IUPAC 名称 |
3-[6-(5-chloropyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H |
InChI 键 |
CTLQCKNLIJCWJU-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCCCOC2=NC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


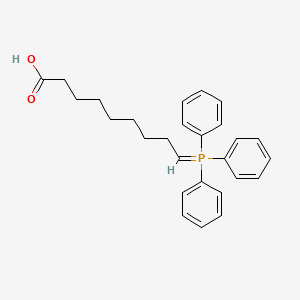
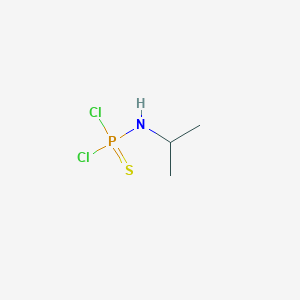
-](/img/structure/B14657079.png)

![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
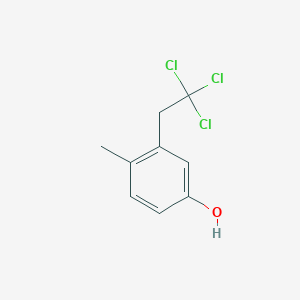
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
